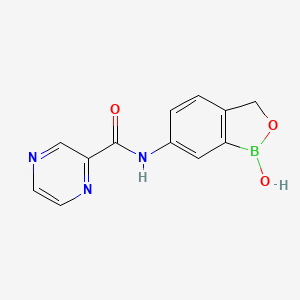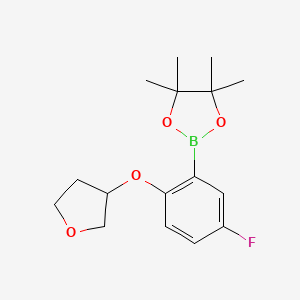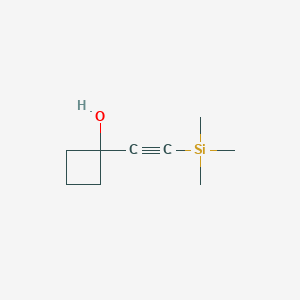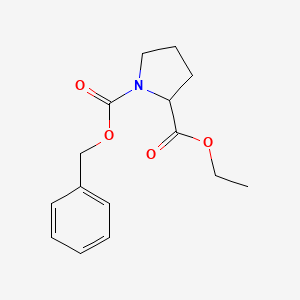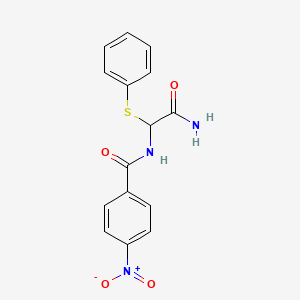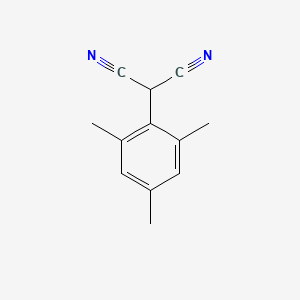![molecular formula C10H14O5 B13997376 3-(1-Hydroxyprop-2-ynyl)-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol CAS No. 4718-48-3](/img/structure/B13997376.png)
3-(1-Hydroxyprop-2-ynyl)-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Hydroxyprop-2-ynyl)-7,7-dimethyl-2,6,8-trioxabicyclo[330]octan-4-ol is a complex organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyprop-2-ynyl)-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol typically involves multiple steps. One common method includes the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene with subsequent functional group modifications . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow reactors might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(1-Hydroxyprop-2-ynyl)-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the compound or alter its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
3-(1-Hydroxyprop-2-ynyl)-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: It may be explored for its therapeutic potential, particularly in drug design and development.
Industry: Its chemical properties make it useful in developing new materials and industrial processes.
作用機序
The mechanism of action of 3-(1-Hydroxyprop-2-ynyl)-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Bicyclo[3.2.1]octane derivatives: These compounds share a similar bicyclic structure but differ in functional groups and reactivity.
Spiro cyclopropanes: These compounds have a spiro linkage, providing different chemical properties and applications.
Uniqueness
3-(1-Hydroxyprop-2-ynyl)-7,7-dimethyl-2,6,8-trioxabicyclo[330]octan-4-ol is unique due to its specific functional groups and the resulting chemical properties
特性
CAS番号 |
4718-48-3 |
|---|---|
分子式 |
C10H14O5 |
分子量 |
214.21 g/mol |
IUPAC名 |
5-(1-hydroxyprop-2-ynyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
InChI |
InChI=1S/C10H14O5/c1-4-5(11)7-6(12)8-9(13-7)15-10(2,3)14-8/h1,5-9,11-12H,2-3H3 |
InChIキー |
XTULEORPKKVDJV-UHFFFAOYSA-N |
正規SMILES |
CC1(OC2C(C(OC2O1)C(C#C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4e)-2-[(4-Cyclohexylbutyl)amino]-4-[(4-cyclohexylbutyl)imino]naphthalen-1(4h)-one](/img/structure/B13997313.png)

![Methyl 2-[(2,2-dichloroacetyl)amino]benzoate](/img/structure/B13997326.png)
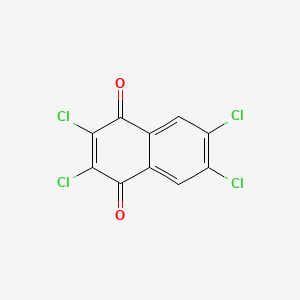
![17-(2-Hydroxypropanoyl)-13,17-dimethyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B13997332.png)

